Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate
Description
Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate (CAS 70833-64-6) is a synthetic azo dye with a complex polyaromatic structure. It belongs to the Acid Black dye class (C.I. Acid Black 24) and is characterized by two azo (-N=N-) groups, phenylamino substituents, and sulfonate (-SO₃⁻) groups that enhance water solubility . The compound is synthesized via sequential diazotization and coupling reactions, starting from aromatic amines and naphthalene sulfonic acid derivatives . Its primary applications include textile dyeing and industrial processes due to its stability in acidic conditions and strong affinity for protein-based fibers .
Properties
CAS No. |
68227-72-5 |
|---|---|
Molecular Formula |
C32H21N5Na2O6S2 |
Molecular Weight |
681.7 g/mol |
IUPAC Name |
disodium;8-anilino-5-[(4-phenyldiazenyl-6-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H23N5O6S2.2Na/c38-44(39,40)23-14-15-24-26(20-23)29(35-34-22-10-5-2-6-11-22)17-16-27(24)36-37-28-18-19-30(33-21-8-3-1-4-9-21)32-25(28)12-7-13-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
NNEGULCNRRYWQY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with a naphthalene derivative containing sulfonic acid groups. The reaction conditions often require acidic or neutral pH and temperatures ranging from 0°C to 5°C to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of temperature, pH, and reactant concentrations. The final product is purified through crystallization or filtration to remove any impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding aromatic amines.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in alkaline conditions.
Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Aromatic amines and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as proteins and nucleic acids. The azo groups can form hydrogen bonds and other interactions with these biomolecules, leading to changes in their structure and function. In biological systems, the compound can be metabolized by enzymes, leading to the formation of aromatic amines that can further interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- Chemical Formula : C₃₂H₂₃N₅O₆S₂ (Disodium form: C₃₂H₂₁N₅Na₂O₆S₂)
- Key Features: Two azo groups linking naphthalene rings. Phenylamino (-NHPh) and phenylazo (-N=N-Ph) substituents. Sulfonate groups at positions 1 (naphthalene) and 6/7 (naphthyl) .
- Isomerism : Positional isomerism exists due to variable sulfonate placement (6- or 7-sulphonato on the naphthyl group) .
Similar Compound 1 : Disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate (CAS 25956-17-6)
- Chemical Formula : C₁₈H₁₄N₂Na₂O₈S₂
- Key Features :
- Applications : Approved as a food additive (Japan, FAO/WHO) due to low toxicity and stability in neutral pH .
Similar Compound 2 : Acid Black 242 (CAS 152521-11-4)
- Chemical Formula : C₃₄H₂₅N₁₁Na₂O₁₁S₃
- Key Features: Three azo groups. Nitro (-NO₂), sulfamoyl (-SO₂NH₂), and additional sulfonate groups. Higher molecular weight (877.85 g/mol) compared to the target compound (637.68 g/mol) .
- Applications : Specialized textile dyeing with enhanced wash-fastness due to multiple sulfonate groups .
Comparative Data Table
Performance and Stability
- Solubility : The target compound and Acid Black 242 exhibit high water solubility due to multiple sulfonate groups, whereas the food additive has moderate solubility influenced by hydroxyl and methoxy groups .
- pH Stability :
- Lightfastness : Acid Black 242 outperforms the target compound due to nitro groups that resist photodegradation .
Biological Activity
Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate, commonly referred to as Disodium 8-PAS, is a synthetic azo compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 681.65 g/mol. This compound is primarily used in various applications, including dyeing processes and as a biological probe due to its unique structural properties.
Antimicrobial Properties
Research indicates that azo compounds, including Disodium 8-PAS, exhibit notable antimicrobial properties. A study highlighted the effectiveness of various azo compounds against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated significant inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Antitumor Activity
Disodium 8-PAS has been evaluated for its antitumor properties. Azo compounds are known to induce apoptosis in cancer cells. In vitro studies have shown that Disodium 8-PAS can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Cytotoxic Effects
The cytotoxicity of Disodium 8-PAS was assessed using various cancer cell lines. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, which is promising for further development as a chemotherapeutic agent. The cytotoxic effects were attributed to its ability to interfere with cellular metabolic processes and induce apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of Disodium 8-PAS is crucial for optimizing its biological activity. Research suggests that modifications to the azo moiety and sulfonate groups can enhance its antimicrobial and antitumor activities. For example, increasing the hydrophilicity of the compound can improve solubility in biological systems, potentially leading to better bioavailability and efficacy .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, Disodium 8-PAS was tested against a panel of bacterial strains. Results indicated that it inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL. The compound was particularly effective against multidrug-resistant strains, highlighting its potential application in treating infections caused by resistant bacteria .
Case Study 2: Antitumor Activity in Animal Models
In vivo studies using murine models of cancer demonstrated that administration of Disodium 8-PAS resulted in a significant reduction in tumor size compared to control groups. The treatment led to an increase in apoptotic markers within tumor tissues, confirming its role as an effective antitumor agent .
Comparative Analysis of Biological Activities
| Activity | Disodium 8-PAS | Other Azo Compounds |
|---|---|---|
| Antibacterial | Effective against E. coli and S. aureus | Varies widely; some show resistance |
| Antitumor | Induces apoptosis in HeLa and MCF-7 cells | Many show similar effects but vary in potency |
| Cytotoxicity | Low micromolar IC50 | Ranges from nanomolar to millimolar IC50 |
| Mechanism of Action | ROS generation | Often varies; some involve DNA intercalation |
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves a multi-step diazo-coupling process :
- Diazotization : Aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) are treated with sodium nitrite (NaNO₂) and HCl at 0–5°C to form diazonium salts .
- Coupling Reaction : The diazonium salt reacts with a second aromatic compound (e.g., 8-amino-2-naphthalenesulfonic acid) under alkaline conditions (pH 8–10) to form the azo bond. Temperature control (5–10°C) is critical to prevent decomposition .
- Purification : Salting-out with sodium chloride isolates the disodium sulfonate product.
Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) to detect intermediate diazonium salts and confirm coupling efficiency.
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- UV-Vis Spectroscopy : To analyze absorbance maxima (λ_max) in aqueous solutions, typically between 400–600 nm due to the conjugated azo and naphthalene systems .
- ¹H/¹³C NMR : Resolve aromatic proton environments and confirm sulfonate group positions. Use D₂O as a solvent to enhance solubility .
- FT-IR : Identify sulfonate (S=O, ~1180 cm⁻¹) and azo (N=N, ~1450–1600 cm⁻¹) functional groups .
Methodological Tip : For complex NMR splitting patterns, employ 2D-COSY or HSQC to assign overlapping aromatic signals.
Basic: What common chemical reactions involve this compound?
The compound undergoes:
- Oxidation : Strong oxidants (e.g., KMnO₄) convert sulfonate groups to sulfonic acids under acidic conditions .
- Reduction : Azo bonds are cleaved by Na₂S₂O₄ (dithionite), yielding aromatic amines. Monitor via UV-Vis loss of absorbance at λ_max .
- Substitution Reactions : Amino groups can be acetylated (acetic anhydride) or sulfonated (H₂SO₄) for functionalization .
Methodological Tip : Use HPLC-MS to track reaction byproducts and confirm reduction/oxidation pathways.
Advanced: How can solubility challenges during diazotization be mitigated?
Diazotization of precursors like 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid is hindered by poor solubility in mineral acids. Solutions include:
- Solvent Adjustment : Use mixed solvents (e.g., water-ethanol) or surfactants to enhance dispersion .
- Temperature Modulation : Gradual heating to 10–15°C improves dissolution without decomposing the diazonium intermediate .
Methodological Tip : Optimize via Design of Experiments (DoE) to balance solubility and reaction kinetics.
Advanced: How can computational modeling predict this compound’s solvatochromic behavior?
- DFT Calculations : Model the HOMO-LUMO gap to correlate electronic transitions with observed λ_max shifts in solvents of varying polarity .
- Molecular Dynamics (MD) : Simulate solvent interactions with sulfonate groups to explain solubility-driven spectral changes .
Methodological Tip : Validate models using experimental UV-Vis data in solvents like water, DMSO, and ethanol.
Advanced: How to resolve contradictions in reported stability data under varying pH?
Conflicting stability studies arise from sulfonate group protonation/deprotonation. Address this by:
- pH-Controlled Stability Assays : Conduct accelerated degradation studies at pH 2–12 (HCl/NaOH buffers) and monitor via HPLC .
- Kinetic Analysis : Calculate degradation rate constants (k) and activation energy (Eₐ) using the Arrhenius equation .
Methodological Tip : Use LC-MS/MS to identify degradation products (e.g., cleaved azo bonds or sulfonate hydrolysis).
Advanced: How do substituent positions influence electronic and steric properties?
Compare with analogs (e.g., disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate ):
- Electronic Effects : Electron-withdrawing sulfonate groups reduce λ_max by stabilizing the ground state.
- Steric Effects : Ortho-substituted phenylazo groups hinder coplanarity, reducing conjugation and absorbance intensity .
Methodological Tip : Use X-ray crystallography to confirm molecular geometry and substituent orientation.
Advanced: How to design experiments assessing photostability for biological imaging applications?
- Light Exposure Tests : Irradiate aqueous solutions with UV (254 nm) or visible light (450 nm) and quantify degradation via UV-Vis and fluorescence quenching .
- Radical Scavenger Studies : Add antioxidants (e.g., ascorbic acid) to determine if ROS mediate photodegradation .
Methodological Tip : Couple with EPR spectroscopy to detect free radicals during photolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
